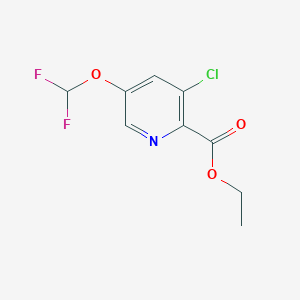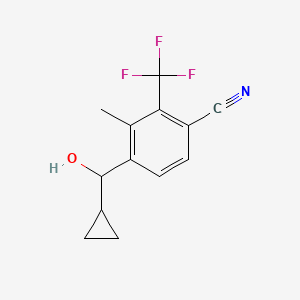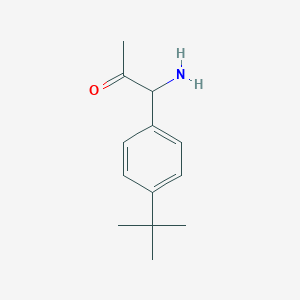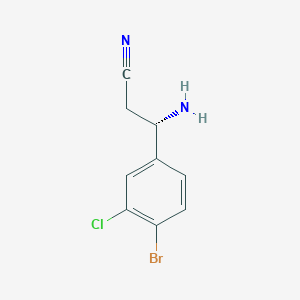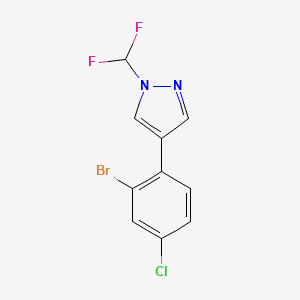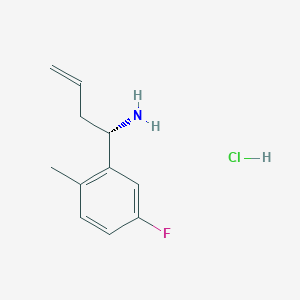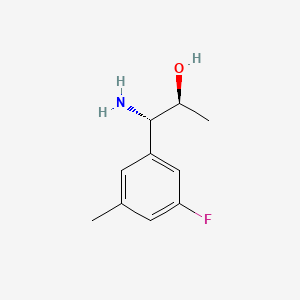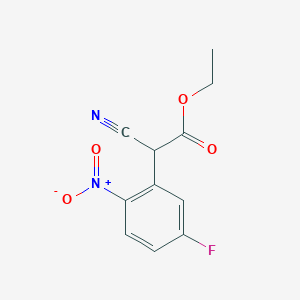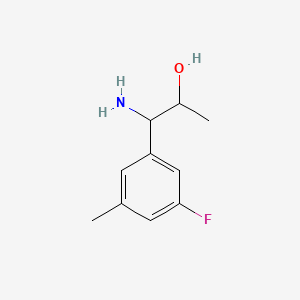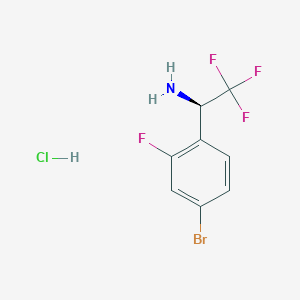
(R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a trifluoroethanamine backbone substituted with a bromo and fluorine atom on the phenyl ring, making it a valuable molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination and fluorination of a phenyl ring, followed by the introduction of the trifluoroethanamine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for meeting the demands of research and commercial applications.
化学反応の分析
Types of Reactions
®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like bromine (Br₂) and fluorine (F₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for understanding the interactions between halogenated aromatic compounds and biological macromolecules.
Medicine
In medicine, ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties may enhance the performance of products in various sectors.
作用機序
The mechanism of action of ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromo and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The trifluoroethanamine moiety may enhance the compound’s stability and bioavailability, making it effective in exerting its biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluorophenylacetic acid: This compound shares the bromo and fluorine substituents but differs in the acetic acid moiety.
(4-Bromo-2-fluorophenyl)(morpholino)methanone: This compound also features the bromo and fluorine substituents but includes a morpholino group.
Uniqueness
®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its trifluoroethanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential therapeutic benefits.
特性
分子式 |
C8H7BrClF4N |
|---|---|
分子量 |
308.50 g/mol |
IUPAC名 |
(1R)-1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H6BrF4N.ClH/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13;/h1-3,7H,14H2;1H/t7-;/m1./s1 |
InChIキー |
UKBUAPVOCSDVNU-OGFXRTJISA-N |
異性体SMILES |
C1=CC(=C(C=C1Br)F)[C@H](C(F)(F)F)N.Cl |
正規SMILES |
C1=CC(=C(C=C1Br)F)C(C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


